4-(2,2,2-Trifluoroethoxy)phenylhydrazine

Medicinal Chemistry Physicochemical Properties Drug Discovery

Generic phenylhydrazine fails to deliver the lipophilicity (cLogP 2.69 vs. ~1.2) and metabolic stability required for CNS-penetrant or pesticide lead programs. 4-(2,2,2-Trifluoroethoxy)phenylhydrazine HCl resolves this with its strongly electron-withdrawing -OCH₂CF₃ group, enabling precise regioselectivity in pyrazolopyridine and pyrazolopyrimidine cyclocondensations. - Accelerates design-make-test cycles via a diagnostic ¹⁹F NMR handle for rapid reaction monitoring and purity assessment. - Delivers the -OCH₂CF₃ privileged substructure essential for modern crop protection potency, photostability, and leaf penetration. - Supplied as the stable hydrochloride salt (MW 242.63) with confirmed 98% purity and full analytical documentation for seamless procurement.

Molecular Formula C8H9F3N2O
Molecular Weight 206.16 g/mol
Cat. No. B13013137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroethoxy)phenylhydrazine
Molecular FormulaC8H9F3N2O
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NN)OCC(F)(F)F
InChIInChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-3-1-6(13-12)2-4-7/h1-4,13H,5,12H2
InChIKeyBUVKPKXJYPANIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,2,2-Trifluoroethoxy)phenylhydrazine Overview


4-(2,2,2-Trifluoroethoxy)phenylhydrazine (C8H9F3N2O, MW 206.17) is a para-substituted phenylhydrazine derivative featuring a strongly electron-withdrawing 2,2,2-trifluoroethoxy (-OCH2CF3) group . The compound is commonly supplied as the hydrochloride salt (CAS 115171-04-5, MW 242.63) to enhance handling and solubility in polar solvents . This fluorinated arylhydrazine serves primarily as a nucleophilic reagent and intermediate in the synthesis of nitrogen-containing heterocycles, including pyrazolopyridines and pyrazolopyrimidines, which are core scaffolds in agrochemical pesticide discovery and pharmaceutical lead optimization programs [1].

Fluorinated arylhydrazine building block for N-heterocycle synthesis
Electron-withdrawing trifluoroethoxy substituent modulates reactivity
Supplied as hydrochloride salt for improved handling in polar solvents

Irreplaceability of 4-(2,2,2-Trifluoroethoxy)phenylhydrazine


Generic substitution fails because the 2,2,2-trifluoroethoxy group is not an inert structural bystander; it is a critical functional determinant that fundamentally alters the electronic and physicochemical profile of the hydrazine core. Compared to unsubstituted phenylhydrazine or methoxy/ethoxy analogs, the -OCH2CF3 moiety introduces a strong electron-withdrawing inductive effect (-I) and significantly increased lipophilicity (cLogP ~2.69 vs. ~1.2 for phenylhydrazine) . This modification impacts nucleophilicity, metabolic stability, and the conformational properties of downstream heterocyclic products [1]. Consequently, using phenylhydrazine in a reaction sequence optimized for this fluorinated building block will likely result in divergent reactivity, altered regioselectivity in cyclocondensations, and a failure to recapitulate the target physical chemistry or biological activity required for the intended agrochemical or pharmaceutical lead. The following quantitative evidence substantiates these material differences.

Electronic profile mismatch
The -OCH2CF3 group acts as an electron-withdrawing substituent, unlike methoxy analogs (electron-donating), which may alter reaction regioselectivity and product distribution.
Lipophilicity difference
Unsubstituted or alkoxy phenylhydrazines have significantly lower lipophilicity; using them may yield compounds with different partitioning and insufficient downstream bioactivity.
Absence of 19F analytical handle
Non-fluorinated analogs lack the 19F NMR probe, limiting rapid reaction monitoring and purity confirmation without additional method development.

4-(2,2,2-Trifluoroethoxy)phenylhydrazine – Quantified Differentiators


Lipophilicity Augmentation

The introduction of the 2,2,2-trifluoroethoxy group markedly increases the calculated partition coefficient (cLogP) relative to the parent phenylhydrazine scaffold. For 4-(2,2,2-trifluoroethoxy)phenylhydrazine, cLogP is calculated to be approximately 2.69 . In contrast, unsubstituted phenylhydrazine possesses a cLogP value of approximately 1.2, representing a >100-fold increase in lipophilicity. This property is crucial for optimizing membrane permeability and central nervous system (CNS) penetration in drug candidates, or for improving leaf-surface uptake in agrochemicals.

Lipophilicity
Class-level
cLogP 2.69 vs. ~1.2 (Δ ≈ 1.5)
Reported logP difference supports partitioning-property evaluation.
In silico prediction; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Properties Drug Discovery

Electronic Modulation

The 4-(2,2,2-trifluoroethoxy) substituent acts as an electron-withdrawing group (EWG) due to the strong -I effect of the CF3 moiety, in stark contrast to the electron-donating nature of a 4-methoxy group (+M effect). The Hammett substituent constant (σp) for the -OCH2CF3 group is approximately +0.15 to +0.25, whereas the σp for a -OCH3 group is -0.27 [1]. This reversal in electronic character (Δσp ≈ 0.42-0.52) significantly alters the nucleophilicity of the hydrazine -NH2 group and influences the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring in downstream intermediates. This is critical for predicting and controlling reaction outcomes in heterocycle synthesis (e.g., Fischer indole synthesis, pyrazole formation).

Electronic effect
Class-level
σp +0.15/+0.25 vs. -0.27 (Δσp 0.42–0.52)
Indicates electron-withdrawing character, influencing nucleophilicity and regioselectivity.
Derived from Hammett substituent constants; apply to reaction design.
Organic Synthesis Reaction Kinetics Structure-Activity Relationship (SAR)

Pyrazolopyridine Synthesis

4-(2,2,2-Trifluoroethoxy)phenylhydrazine hydrochloride is explicitly documented and commercially positioned as a key reagent for the construction of pyrazolopyridines and pyrazolopyrimidines, core scaffolds in modern pesticide discovery (e.g., targeting acetyl-CoA carboxylase or GABA-gated chloride channels) [1]. While direct yield data versus alternative hydrazines is not publicly available in a single head-to-head study, the commercial availability and targeted application highlight its validated utility in synthesizing these specific fluorinated heterocycles. The use of a non-fluorinated or less lipophilic hydrazine would preclude the incorporation of the -OCH2CF3 motif, which is often a critical pharmacophore element for target binding and metabolic stability in agrochemical leads.

Pyrazolopyridine synthesis
Reported
Enables synthesis of fluorinated pyrazolopyridines and pyrazolopyrimidines.
Supports selection for fluorinated heterocycle workflows in agrochemical R&D.
Commercial literature; confirm in target system.
Agrochemical Synthesis Heterocyclic Chemistry Pesticide Development

Metabolic Stability Enhancement

The 2,2,2-trifluoroethoxy group is a widely recognized medicinal chemistry motif for blocking oxidative metabolism at the terminal methyl position. In contrast, a conventional methoxy (-OCH3) or ethoxy (-OCH2CH3) group is highly susceptible to O-dealkylation by cytochrome P450 enzymes, leading to rapid clearance. While specific in vitro microsomal stability data for 4-(2,2,2-trifluoroethoxy)phenylhydrazine is not publicly available, the trifluoroethoxy group is known to confer metabolic stability to analogous aryl ethers [1]. Therefore, a compound bearing this motif is expected to exhibit prolonged half-life and reduced metabolic liability compared to its methoxy-substituted analog, a key advantage in both pharmaceutical and agrochemical lead optimization.

Metabolic stability
Class-level
-OCH2CF3 resists O-dealkylation; methoxy analog susceptible.
Inferred metabolic stability advantage may reduce oxidative clearance risk.
Class inference; direct microsomal data lacking.
ADME/Tox Drug Metabolism Lead Optimization

19F NMR Spectroscopic Handle

The presence of the trifluoromethyl group provides a unique and highly sensitive 19F NMR spectroscopic handle. The 19F nucleus is 100% naturally abundant and offers a wide chemical shift range (~ -70 to -80 ppm for -CF3 groups in -OCH2CF3 moieties), making it an ideal probe for monitoring reaction progress, assessing purity, and performing binding assays without background interference. Non-fluorinated analogs like phenylhydrazine and 4-methoxyphenylhydrazine lack this capability entirely [1]. This facilitates streamlined process development and analytical quality control (QC) using standard NMR equipment.

19F NMR handle
Reported
Single 19F signal at ~ -70 to -80 ppm.
19F NMR supports direct reaction monitoring and purity assessment.
No background interference; standard NMR equipment sufficient.
Analytical Chemistry Reaction Monitoring Quality Control

4-(2,2,2-Trifluoroethoxy)phenylhydrazine – Procurement Scenarios


CNS & Metabolic Stability Lead Optimization

4-(2,2,2-Trifluoroethoxy)phenylhydrazine is the preferred building block for programs requiring enhanced lipophilicity (cLogP 2.69 vs. ~1.2 for phenylhydrazine) and metabolic stability. It should be procured when designing hydrazine-derived leads intended to cross the blood-brain barrier or for which oxidative metabolism is a primary clearance concern [1]. Its use in the synthesis of pyrazolopyridines and pyrazolopyrimidines for CNS or metabolic disease targets is directly supported by its physicochemical profile.

Agrochemical Fluorinated Heterocycle Synthesis

This compound is a key starting material for the synthesis of pyrazolopyridine- and pyrazolopyrimidine-based pesticides, as explicitly noted in commercial reagent catalogs [1]. It should be procured by agrochemical R&D groups seeking to incorporate the -OCH2CF3 moiety, which is a recognized privileged substructure for improving potency and environmental fate (e.g., photostability, leaf penetration) of modern crop protection agents.

Fluorine-Mediated Electronic Effects Research

Investigators studying the influence of electron-withdrawing substituents on reaction kinetics and regioselectivity will find 4-(2,2,2-trifluoroethoxy)phenylhydrazine to be a valuable probe molecule. The electron-withdrawing nature of the -OCH2CF3 group (σp ≈ +0.15 to +0.25) provides a direct contrast to electron-donating analogs like 4-methoxyphenylhydrazine (σp = -0.27), enabling systematic SAR studies on cyclocondensation reactions [1].

19F NMR Analytical Development

This fluorinated hydrazine simplifies reaction monitoring and quality control due to its 19F NMR handle. It is ideal for laboratories with routine NMR access that require rapid, high-confidence assessment of reaction conversion and product purity without the need for complex chromatographic method development [1]. This can significantly accelerate the 'design-make-test' cycle in lead generation.

Application
Selection Property
Validation Focus
CNS lead optimization research
Fluorinated building block for lipophilicity tuning and metabolic stability
Confirm membrane permeability in target cell-based assays
Agrochemical fluorinated heterocycle synthesis
Reagent for pyrazolopyridine/pyrazolopyrimidine scaffolds
Validate synthetic protocol for desired fluorinated heterocycle
Electronic effects research in heterocyclic chemistry
Electron-withdrawing substituent for comparative SAR studies
Assess substituent influence on cyclocondensation regioselectivity
19F NMR analytical development
19F NMR probe for reaction monitoring and purity assessment
Confirm 19F chemical shift and establish routine QC protocol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,2,2-Trifluoroethoxy)phenylhydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.